

# Elraglusib (9-ING-41) vs. Standard Chemotherapy in Pancreatic Cancer: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 41*

Cat. No.: *B12411869*

[Get Quote](#)

An objective analysis of the emerging therapeutic agent Elraglusib compared to established chemotherapy regimens for pancreatic cancer, supported by experimental data for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of Elraglusib (9-ING-41), a novel Glycogen Synthase Kinase-3 Beta (GSK-3 $\beta$ ) inhibitor, against standard-of-care chemotherapy regimens in the treatment of pancreatic cancer. The comparison is based on available data from clinical trials and preclinical studies, with a focus on quantitative efficacy metrics, experimental methodologies, and underlying signaling pathways.

## Executive Summary

Elraglusib, when used in combination with standard chemotherapy, has demonstrated a statistically significant improvement in overall survival in patients with metastatic pancreatic ductal adenocarcinoma (PDAC)[1][2]. The primary standard chemotherapy regimens for comparison are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel. While direct head-to-head trials of Elraglusib against FOLFIRINOX are not yet mature, this guide presents the available data to facilitate an informed, indirect comparison. Elraglusib's mechanism of action, which involves the inhibition of GSK-3 $\beta$ , suggests potential for synergy with existing chemotherapies by modulating key cellular processes that drive tumor growth and chemoresistance[3][4][5].

# Data Presentation: Efficacy of Elraglusib and Standard Chemotherapy

The following tables summarize the key efficacy data from clinical trials of Elraglusib in combination with gemcitabine/nab-paclitaxel and the pivotal trials for FOLFIRINOX and gemcitabine/nab-paclitaxel.

Table 1: Efficacy of Elraglusib in Combination with Gemcitabine/Nab-Paclitaxel in Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma (Actuate-1801 Trial, Phase 2)

| Efficacy Endpoint                      | Elraglusib + Gemcitabine/Nab-Paclitaxel | Gemcitabine/Nab-Paclitaxel Alone | Hazard Ratio (HR) [95% CI] | p-value                       |
|----------------------------------------|-----------------------------------------|----------------------------------|----------------------------|-------------------------------|
| Median Overall Survival (OS)           | 12.5 months                             | 8.5 months                       | 0.62 [0.46-0.84]           | 0.018                         |
| 12-Month Overall Survival Rate         | 44.1%                                   | 22.3%                            | -                          | -                             |
| Median Progression-Free Survival (PFS) | 6.9 months                              | 5.6 months                       | 0.90                       | Not Statistically Significant |
| Objective Response Rate (ORR)          | 37.9%                                   | 29.3%                            | -                          | -                             |
| Disease Control Rate (DCR)             | 53.4%                                   | 44.8%                            | -                          | -                             |

Data from a prespecified subgroup analysis of patients who received at least one full cycle of therapy.

Table 2: Efficacy of Standard First-Line Chemotherapy Regimens in Metastatic Pancreatic Cancer

| Regimen                      | Trial                 | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|------------------------------|-----------------------|------------------------------|----------------------------------------|-------------------------------|
| FOLFIRINOX                   | PRODIGE 4 / ACCORD 11 | 11.1 months                  | 6.4 months                             | 31.6%                         |
| Gemcitabine                  | PRODIGE 4 / ACCORD 11 | 6.8 months                   | 3.3 months                             | 9.4%                          |
| Gemcitabine + Nab-Paclitaxel | MPACT                 | 8.5 months                   | 5.5 months                             | 23%                           |
| Gemcitabine                  | MPACT                 | 6.7 months                   | 3.7 months                             | 7%                            |

FOLFIRINOX data is from a comparison against gemcitabine alone. Gemcitabine + Nab-Paclitaxel data is from a comparison against gemcitabine alone.

## Experimental Protocols

### Actuate-1801 (Part 3B): A Phase 2 Study of Elrاغusib

- Study Design: An open-label, randomized phase 2 trial in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.
- Patient Population: Patients with previously untreated, locally advanced or metastatic pancreatic cancer, ECOG performance status of 0 or 1, and at least one measurable lesion per RECIST 1.1 criteria.
- Treatment Arms:
  - Experimental Arm: Elrاغusib in combination with gemcitabine (1000 mg/m<sup>2</sup>) and nab-paclitaxel (125 mg/m<sup>2</sup>) on days 1, 8, and 15 of each 28-day cycle. The dose of Elrاغusib was adjusted during the trial, with a recommended phase 2 dose being evaluated.
  - Control Arm: Gemcitabine and nab-paclitaxel alone.
- Primary Endpoint: Overall Survival (OS).

- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

## **PRODIGE 4 / ACCORD 11: A Phase 3 Trial of FOLFIRINOX**

- Study Design: A randomized phase 3 trial for patients with metastatic pancreatic cancer.
- Patient Population: Patients with metastatic pancreatic cancer, ECOG performance status of 0 or 1, and who had not received prior chemotherapy.
- Treatment Arms:
  - Experimental Arm (FOLFIRINOX): Oxaliplatin (85 mg/m<sup>2</sup>), leucovorin (400 mg/m<sup>2</sup>), irinotecan (180 mg/m<sup>2</sup>), and 5-fluorouracil (400 mg/m<sup>2</sup> bolus followed by a 2,400 mg/m<sup>2</sup> continuous infusion over 46 hours), every 2 weeks.
  - Control Arm: Gemcitabine (1,000 mg/m<sup>2</sup>) weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

## **Mandatory Visualizations**

### **Signaling Pathway of Elragnusib (9-ING-41)**



[Click to download full resolution via product page](#)

Caption: Elragliusib inhibits GSK-3 $\beta$ , leading to downstream effects on cell survival pathways.

## Experimental Workflow: Actuate-1801 Clinical Trial (Part 3B)



[Click to download full resolution via product page](#)

Caption: Workflow of the Actuate-1801 (Part 3B) clinical trial.

## Logical Relationship: Comparison of Efficacy



[Click to download full resolution via product page](#)

Caption: Logical structure for comparing the efficacy of Elraglusib with standard chemotherapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [onclive.com](https://www.onclive.com) [onclive.com]
- 2. [curetoday.com](https://www.curetoday.com) [curetoday.com]

- 3. GSK-3 $\beta$  in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 $\beta$  in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties [agris.fao.org]
- 5. [PDF] GSK-3 $\beta$  in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Elragnusib (9-ING-41) vs. Standard Chemotherapy in Pancreatic Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411869#efficacy-of-elragnusib-9-ing-41-versus-standard-chemotherapy-in-pancreatic-cancer]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)